molecular formula C13H16N2O7S B15089719 [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester

[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester

Cat. No.: B15089719
M. Wt: 344.34 g/mol
InChI Key: YUVKJPGDFWYSFO-UHFFFAOYSA-N
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Description

[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester is a synthetic organic compound characterized by a unique combination of functional groups: a 2-nitrobenzenesulfonyl moiety, a 4-oxo-butyl chain, an amino linkage, and an acetic acid methyl ester group.

The synthesis pathway for this compound likely involves sulfonylation of an intermediate amine with 2-nitrobenzenesulfonyl chloride, followed by esterification and purification steps analogous to those described for azetidinyl derivatives in –2. Its reactivity and physicochemical properties (e.g., solubility, polarity) are expected to differ from similar compounds due to the strong electron-withdrawing nitro-sulfonyl group.

Properties

Molecular Formula

C13H16N2O7S

Molecular Weight

344.34 g/mol

IUPAC Name

methyl 2-[(2-nitrophenyl)sulfonyl-(4-oxobutyl)amino]acetate

InChI

InChI=1S/C13H16N2O7S/c1-22-13(17)10-14(8-4-5-9-16)23(20,21)12-7-3-2-6-11(12)15(18)19/h2-3,6-7,9H,4-5,8,10H2,1H3

InChI Key

YUVKJPGDFWYSFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(CCCC=O)S(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester typically involves multiple steps, starting with the preparation of 2-nitrobenzenesulfonyl chloride. This intermediate is synthesized by chlorinating 2,2’-dinitrodiphenyl disulfide in an organic solvent . The resulting 2-nitrobenzenesulfonyl chloride is then reacted with 4-oxo-butylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfhydryl group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ester group can produce various amides or alcohols.

Scientific Research Applications

[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity and function .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Compound Core Structure Key Substituents Functional Groups
Target Compound Acetic acid methyl ester 2-Nitrobenzenesulfonyl, 4-oxo-butyl Nitro, sulfonyl, ketone, ester
Compound 28 () 3-Azetidinyl acetic acid ester 4-Trifluoromethylphenyl, benzoyl Trifluoromethyl, acyl, ester
Compound 23 () 3-Azetidinyl acetic acid ester 4-Trifluoromethylphenyl, methyl Trifluoromethyl, ester

Physicochemical Properties

  • Solubility : The nitro-sulfonyl group may reduce aqueous solubility compared to trifluoromethyl or methoxy-substituted analogs.
  • Spectroscopic Data : Analogous to compound 28, the target compound’s NMR would show distinct shifts for the sulfonyl (δ ~7.5–8.5 ppm for aromatic protons) and ketone (δ ~2.5 ppm for 4-oxo-butyl) groups .

Biological Activity

[(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following functional groups:

  • 2-Nitro-benzenesulfonyl : This moiety may contribute to the compound's reactivity and biological interactions.
  • 4-Oxo-butyl : This side chain can influence the pharmacokinetics and pharmacodynamics of the compound.
  • Amino-acetic acid methyl ester : This portion suggests potential interactions with amino acid pathways in biological systems.

Molecular Formula

The molecular formula for [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester can be represented as:
C12H14N2O5SC_{12}H_{14}N_{2}O_{5}S

Anti-inflammatory Activity

Research indicates that compounds similar to [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester exhibit significant anti-inflammatory properties. For instance, studies have shown that related compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models such as carrageenan-induced paw edema tests .

Antimicrobial Properties

There is evidence suggesting that the nitro group in the structure may enhance antimicrobial activity. Compounds with similar nitro-substituted aromatic rings have been reported to exhibit antibacterial properties against various pathogens, potentially by disrupting bacterial cell wall synthesis or function .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in enzymes, which could lead to inhibition of their activity. This aspect warrants further investigation through enzyme kinetics studies.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of structurally related compounds, one analog demonstrated an inhibition rate of 53.41% in paw edema models compared to standard anti-inflammatory drugs like sodium diclofenac . This highlights the potential for [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester to serve as a lead compound for developing new anti-inflammatory agents.

Case Study 2: Antimicrobial Activity

Another investigation focused on nitro-substituted compounds revealed significant antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial metabolic processes, indicating that [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester could share similar properties .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatory53.41% inhibition in paw edema
AntimicrobialEffective against Gram-positive bacteria
Enzyme inhibitionPotential inhibition of inflammatory enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for [(2-Nitro-benzenesulfonyl)-(4-oxo-butyl)-amino]-acetic acid methyl ester?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including sulfonylation, amidation, and esterification. For example, coupling reagents like OxymaPure/DIC have demonstrated high efficiency in forming α-ketoamide derivatives under controlled conditions (e.g., microwave irradiation for reduced reaction time) . Key steps include:

  • Sulfonylation : Reacting a nitrobenzenesulfonyl chloride precursor with a 4-oxo-butylamine intermediate.
  • Amidation : Using carbodiimide-based coupling agents to form the acetamide bond.
  • Esterification : Methylation of the carboxylic acid group under basic conditions.
  • Optimization : Reaction temperature (e.g., 0–25°C for nitro group stability) and solvent selection (e.g., DMF or THF) are critical to avoid side reactions .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Analytical techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm sulfonamide, ester, and ketone functional groups. For instance, the methyl ester group typically shows a singlet at ~3.6 ppm (1H^1H) and 170–175 ppm (13C^{13}C) .
  • HPLC : Reverse-phase chromatography with UV detection (e.g., 254 nm) to assess purity (>95% required for biological assays) .
  • Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H+^+]) and fragmentation patterns .

Advanced Research Questions

Q. How can conflicting spectroscopic data for the nitrobenzenesulfonyl moiety be resolved?

  • Methodological Answer : Discrepancies in IR or NMR spectra (e.g., unexpected splitting of nitro group signals) may arise from:

  • Tautomerism : The 4-oxo-butyl group could form enol tautomers, altering electronic environments. DFT calculations or variable-temperature NMR can identify tautomeric equilibria .
  • Solvent Effects : Polar solvents like DMSO-d6_6 may shift sulfonamide proton signals upfield by 0.2–0.5 ppm compared to CDCl3_3. Cross-referencing spectra in multiple solvents is advised .
  • Impurity Analysis : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between residual solvents and structural isomers .

Q. What experimental design considerations are critical for studying its reactivity in nucleophilic substitutions?

  • Methodological Answer :

  • Nitro Group Stability : Avoid strong bases (e.g., NaOH) that may reduce the nitro group. Use mild bases like NaHCO3_3 for deprotonation .
  • Leaving Group Optimization : The sulfonamide group’s leaving ability can be modulated by substituents. Compare reactivity with analogs lacking the nitro group .
  • Kinetic Studies : Monitor reactions via in-situ IR or 1H^1H NMR to track intermediates (e.g., sulfonate esters) and determine rate constants .

Q. How can researchers reconcile contradictory biological activity data in enzyme inhibition assays?

  • Methodological Answer : Variability in IC50_{50} values may result from:

  • Aggregation Effects : Test compound solubility using dynamic light scattering (DLS). Add detergents (e.g., 0.01% Tween-20) to prevent false positives .
  • Metabolite Interference : LC-MS/MS can identify hydrolysis products (e.g., free acetic acid derivatives) that may inhibit enzymes non-specifically .
  • Assay Conditions : Adjust pH (6.5–7.5) to stabilize the 4-oxo-butyl group and prevent keto-enol tautomer interference .

Application-Oriented Questions

Q. What are the methodological challenges in using this compound as a protease inhibitor scaffold?

  • Methodological Answer :

  • Selectivity : Use X-ray crystallography to map binding interactions with target proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) and optimize substituents .
  • Metabolic Stability : Incubate with liver microsomes to identify vulnerable sites (e.g., ester hydrolysis). Replace the methyl ester with a tert-butyl group to enhance stability .
  • Toxicity Screening : Perform MTT assays on HEK293 cells to rule off-target cytotoxicity at IC50_{50} < 10 µM .

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